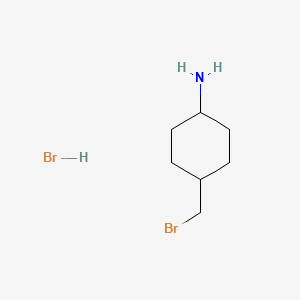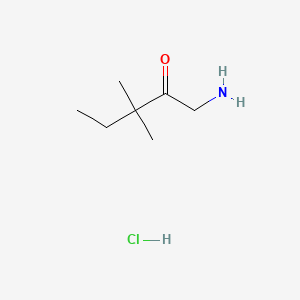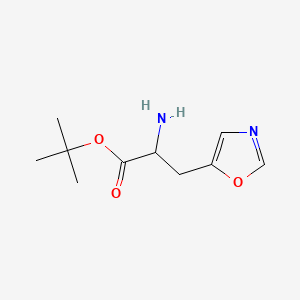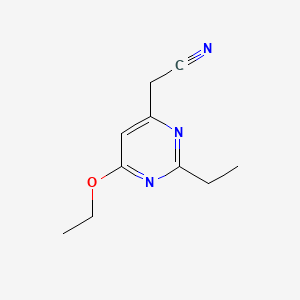![molecular formula C7H15ClN2O2S B6607865 N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride CAS No. 2839143-37-0](/img/structure/B6607865.png)
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride, also known as N-cyclopropyl-1-aminomethyl-3-sulfonamide hydrochloride, is a cyclic sulfonamide compound with a cyclopropane ring structure. It is used in a variety of scientific research applications and has many biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride has a wide range of scientific research applications. It has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme dihydrofolate reductase. It has also been used in the synthesis of various drugs, such as the antifungal drug fluconazole. Additionally, it has been used in the synthesis of various peptide analogues, such as the cyclic peptide analogue cyclosporin A.
Wirkmechanismus
The mechanism of action of N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride is not well understood. However, it is known to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of the nucleotide thymidine. Additionally, it is known to interact with the enzyme cytochrome P450, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and protozoa. Additionally, it has been shown to reduce the levels of the neurotransmitter serotonin and to inhibit the enzyme dihydrofolate reductase.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in the presence of light and oxygen. Additionally, it is relatively soluble in water and has a low toxicity. However, it is not very stable in the presence of heat and is not very soluble in organic solvents.
Zukünftige Richtungen
There are several potential future directions for the use of N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride. It could be used in the development of new drugs, such as antibiotics and antifungals. Additionally, it could be used in the synthesis of peptide analogues and other biologically active compounds. It could also be used in the development of new diagnostic tools and in the development of new treatments for various diseases. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride can be synthesized by a two-step process. The first step involves the reaction of cyclopropylmethylsulfonamide with 1-bromo-3-chloropropane in the presence of sodium hydroxide. The second step involves the reaction of the resulting cyclopropylmethylchloride with sodium amide in the presence of anhydrous ammonia. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound.
Eigenschaften
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c8-5-7(3-4-7)9-12(10,11)6-1-2-6;/h6,9H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJHJCDNBGOGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
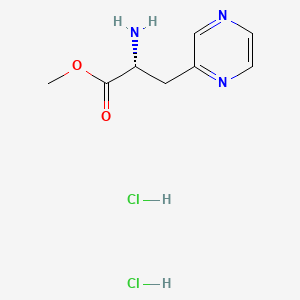
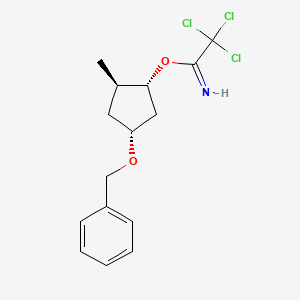
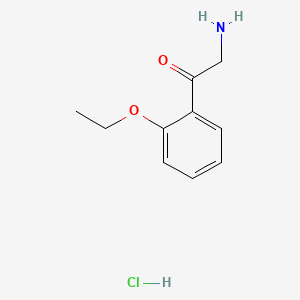


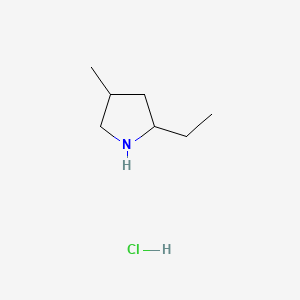
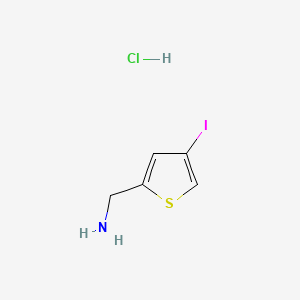
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)

